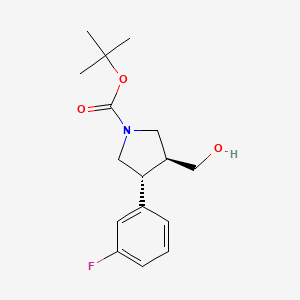

tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group, a 3-fluorophenyl substituent at the 3-position, and a hydroxymethyl group at the 4-position. According to CymitQuimica, this compound (Ref: 10-F367666) has been discontinued, though its structural analogs remain relevant in pharmaceutical research and synthesis .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQATTVCUBACQW-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Chiral pyrrolidine precursors or chiral pool starting materials (e.g., amino acids or chiral diols).

- 3-Fluorobenzaldehyde or 3-fluorophenylboronic acid derivatives for aryl introduction.

- Reagents for hydroxymethylation such as formaldehyde or protected hydroxymethyl equivalents.

- Boc anhydride or Boc-Cl for nitrogen protection.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Formation of Pyrrolidine Ring | Cyclization of a suitable amino alcohol or amino acid derivative to form the pyrrolidine core with stereocontrol | Chiral amino alcohols, dehydrating agents | Stereochemistry controlled by chiral starting material or chiral catalysts |

| 2 | Introduction of 3-Fluorophenyl Group | Cross-coupling or nucleophilic substitution to attach the 3-fluorophenyl moiety at C-3 | 3-Fluorobenzaldehyde, organometallic reagents (e.g., organolithium, Grignard) | Requires regioselectivity and stereochemical retention |

| 3 | Hydroxymethylation at C-4 | Introduction of hydroxymethyl group via nucleophilic addition or substitution | Formaldehyde, reducing agents | Protecting groups may be used to avoid side reactions |

| 4 | Boc Protection of Nitrogen | Protection of the pyrrolidine nitrogen to form the tert-butyl carbamate | Boc anhydride, base (e.g., triethylamine) | Facilitates purification and stability |

Representative Synthetic Example

A reported synthetic sequence (adapted from multi-step organic synthesis literature) may proceed as follows:

Starting from a chiral amino alcohol , the pyrrolidine ring is formed via intramolecular cyclization under dehydrating conditions, preserving stereochemistry at C-3 and C-4.

The 3-fluorophenyl substituent is introduced by nucleophilic addition of a 3-fluorophenyl organometallic reagent to a suitable intermediate aldehyde or ketone on the pyrrolidine ring.

Hydroxymethylation is achieved by reaction with formaldehyde under basic conditions, installing the hydroxymethyl group at the 4-position.

Finally, the nitrogen is protected by reaction with tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the target compound.

Analytical Data and Optimization

- Yields for each step typically range from 60% to 85%, depending on reaction conditions and purification methods.

- Stereochemical purity is confirmed by chiral HPLC or NMR techniques.

- Purity is ensured by chromatographic methods and verified by mass spectrometry and elemental analysis.

Comparative Table of Related Compounds and Synthetic Variations

| Compound | Key Structural Difference | Synthetic Challenge | Biological Relevance |

|---|---|---|---|

| tert-Butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 3-fluorophenyl and hydroxymethyl substituents with (3R,4S) stereochemistry | Precise stereocontrol and selective functionalization | Potential neurological receptor interactions |

| tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | Fluorine at C-3, hydroxymethyl at C-4, different stereochemistry | Stereochemical inversion control | Different receptor binding profiles |

| tert-Butyl 4-hydroxymethylpyrrolidine-1-carboxylate | Lacks fluorophenyl group | Simpler aryl substitution | Reduced lipophilicity and altered activity |

Research Findings and Notes

- The fluorine atom on the phenyl ring enhances lipophilicity and electronic properties, influencing binding affinity in biological systems.

- The hydroxymethyl group provides a site for hydrogen bonding, potentially increasing receptor interaction specificity.

- The Boc protecting group is critical for synthetic handling and stability but can be removed under acidic conditions for further derivatization.

- Multi-step synthesis requires optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and stereochemical purity.

- Recent studies emphasize the importance of chiral catalysts or chiral auxiliaries to improve enantioselectivity in the pyrrolidine ring formation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Pyrrolidine ring formation | Cyclization under dehydrating conditions, chiral starting materials | High stereoselectivity |

| 3-Fluorophenyl introduction | Organometallic addition or cross-coupling | Regioselective arylation |

| Hydroxymethylation | Reaction with formaldehyde, base catalysis | Selective C-4 substitution |

| Boc protection | Boc2O, base, room temperature | Stable carbamate formation |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The fluorophenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts like palladium on carbon.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Cyclohexyl derivatives

Substitution: Amino or thiol-substituted phenyl derivatives

Scientific Research Applications

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Organic Synthesis:

Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. The tert-butyl ester group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical Properties of Selected Analogs

| Compound | CAS Number | Molecular Weight (g/mol) | LogP | Stereochemistry | Application |

|---|---|---|---|---|---|

| Target Compound | N/A | ~299.3 | ~3.1* | (3R,4S) | Discontinued (Research use) |

| tert-butyl rac-(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 1354484-78-8 | 312 | 3.65 | Racemic | Pharmaceutical intermediate |

| tert-butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate | N/A | ~283.3 | ~2.8* | (2S,4S) | Radiotracer development |

| tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate | 2607831-43-4 | 251.27 | ~2.5* | N/A | Preclinical studies |

*Estimated based on substituent contributions.

Biological Activity

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound characterized by a pyrrolidine ring with specific substituents that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological disorders and enzyme inhibition.

Chemical Structure and Properties

The compound’s structure is defined by the following attributes:

- IUPAC Name : this compound

- Molecular Formula : C16H22FNO3

- CAS Number : 1420537-07-0

- InChI Key : PFQATTVCUBACQW-JSGCOSHPSA-N

The presence of the fluorophenyl group enhances hydrophobic interactions, while the hydroxymethyl group allows for potential hydrogen bonding, which is crucial for receptor binding and enzyme interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound may function as a ligand for specific receptors due to its structural similarity to neurotransmitter analogs. The fluorine atom contributes to increased binding affinity through hydrophobic effects.

- Enzyme Inhibition : The hydroxymethyl group can participate in crucial interactions that modulate enzyme activity, making it a candidate for investigating inhibition mechanisms in metabolic pathways.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

-

Medicinal Chemistry Applications :

- The compound serves as a building block for synthesizing pharmaceuticals aimed at neurological disorders. Its structural features mimic neurotransmitters, which may enhance therapeutic efficacy against conditions like depression or anxiety.

- Fluorinated Compound Studies :

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of related compounds:

- Case Study 1 : A study demonstrated that similar pyrrolidine derivatives exhibited significant inhibition of glycogen synthase kinase 3 (GSK-3), an important target in treating Alzheimer’s disease. The introduction of fluorine atoms was found to enhance inhibitory potency by stabilizing the ligand-enzyme complex .

- Case Study 2 : Another investigation into pyrrolidine derivatives revealed their ability to modulate neurotransmitter systems effectively. Compounds with hydroxymethyl substitutions showed increased selectivity towards serotonin receptors, indicating that this compound could similarly influence these pathways .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Binding | Potential ligand for neurotransmitter receptors due to structural similarity. |

| Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways like GSK-3. |

| Therapeutic Potential | Possible applications in treating neurological disorders through drug development. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.